molecular formula C9H14N2OS B13628387 4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole

4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole

Cat. No.: B13628387
M. Wt: 198.29 g/mol
InChI Key: WRDHBKYFOPLSAR-UHFFFAOYSA-N
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Description

4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole is a thiazole derivative featuring a 2-ethyl substituent on the thiazole ring and an azetidin-3-yloxy methyl group at the 4-position. The azetidine moiety, a three-membered nitrogen-containing heterocycle, confers unique steric and electronic properties to the compound. This structure is hypothesized to enhance metabolic stability and binding affinity compared to bulkier aromatic substituents, making it a candidate for pharmacological applications.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)-2-ethyl-1,3-thiazole

InChI

InChI=1S/C9H14N2OS/c1-2-9-11-7(6-13-9)5-12-8-3-10-4-8/h6,8,10H,2-5H2,1H3

InChI Key

WRDHBKYFOPLSAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CS1)COC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole typically involves the formation of the azetidine ring followed by its attachment to the thiazole moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for 4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: Both the azetidine and thiazole rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the azetidine ring can produce various amine derivatives.

Scientific Research Applications

4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole involves its interaction with molecular targets, such as enzymes or receptors. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The thiazole ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole and their substituent-related properties:

Compound Name Substituent at 4-Position Substituent at 2-Position Biological Activity (IC₅₀ or Notable Effects) Key References
4-((Azetidin-3-yloxy)methyl)-2-ethylthiazole Azetidin-3-yloxy methyl Ethyl Not reported (hypothesized enhanced stability) N/A
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl-triazole-benzodiazole 4-Bromophenyl Docking studies suggest strong binding to target proteins
4-Methyl-2-phenylthiazole-5-carbohydrazide (2) Methyl Phenyl Anticancer activity (HepG-2: IC₅₀ = 1.61–1.98 μg/mL)
2-[(4’-Chlorophenyl)methylideneamino]-4-phenylthiazole (4) Chlorophenyl Phenyl Antimicrobial activity (broad-spectrum)
2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (40) Thiazolyl-methylthio Nitrophenyl Anticancer and antiviral applications

Key Observations:

  • Azetidine vs. Aromatic Substituents: The azetidine group in the target compound is smaller and more polar than aromatic substituents (e.g., bromophenyl or chlorophenyl) in analogues. This may reduce nonspecific hydrophobic interactions but improve solubility and metabolic stability.
  • Biological Activity: Compounds with bulky aromatic groups (e.g., 9c in ) show strong binding in docking studies, likely due to π-π stacking interactions.
  • Anticancer Activity : Thiazoles with electron-withdrawing substituents (e.g., bromine in 9c, nitro in compound 40) exhibit potent activity, suggesting that the azetidine’s electron-donating nature might require balancing with other functional groups for optimal efficacy .

Pharmacological Potential

  • Antimicrobial Activity: Thiazoles with arylideneamino groups (e.g., compound 4 in ) show broad-spectrum antimicrobial effects, suggesting that the azetidine group could be modified with similar moieties for enhanced activity .
  • Anticancer Applications : The IC₅₀ values of 1.61–1.98 μg/mL for HepG-2 cells () indicate that even simple thiazole derivatives can exhibit significant potency. The azetidine-containing compound may require functionalization (e.g., adding a triazole or hydrazone linker) to achieve comparable efficacy .

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